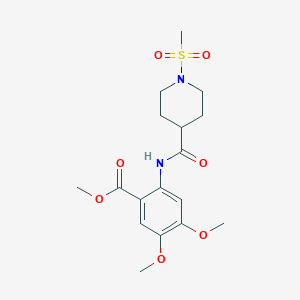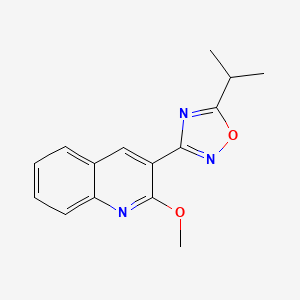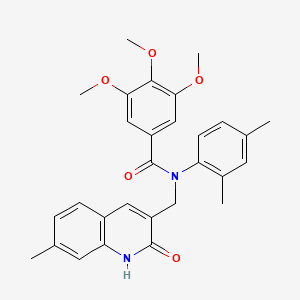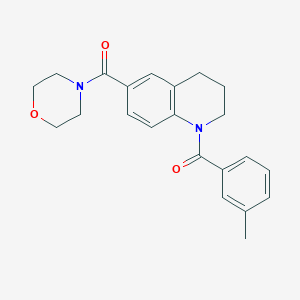
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. This compound is a tetrahydroquinoline derivative that has shown promising results in various research studies. In
Wirkmechanismus
The mechanism of action of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of various enzymes and pathways. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. In Parkinson's disease, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits the activity of monoamine oxidase-B, which is responsible for the breakdown of dopamine. In cancer, this compound inhibits the activity of various kinases and pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has various biochemical and physiological effects. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, which improves cognitive function. In Parkinson's disease, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide increases the levels of dopamine in the brain, which improves motor function. In cancer, this compound induces apoptosis in cancer cells, which leads to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages and limitations for lab experiments. The advantages include its ability to inhibit various enzymes and pathways, its potential as a drug candidate, and its ability to induce apoptosis in cancer cells. The limitations include its low solubility in water, its potential toxicity, and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. These include the development of more efficient synthesis methods, the optimization of its pharmacological properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential in the treatment of other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound.
In conclusion, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound that has shown potential as a drug candidate in various research studies. Its ability to inhibit various enzymes and pathways, induce apoptosis in cancer cells, and improve cognitive and motor function makes it an attractive target for further research. However, more research is needed to determine its safety and efficacy in clinical trials and to explore its potential in the treatment of other diseases.
Synthesemethoden
The synthesis of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-methylbenzoyl chloride with N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base. The reaction produces N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which is then converted to the amide form using a coupling reagent.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential as a drug candidate in various research studies. It has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
[1-(3-methylbenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-4-2-5-18(14-16)22(26)24-9-3-6-17-15-19(7-8-20(17)24)21(25)23-10-12-27-13-11-23/h2,4-5,7-8,14-15H,3,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKOTMBRHLJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

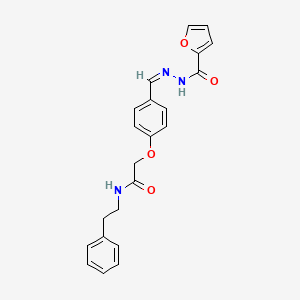
![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)



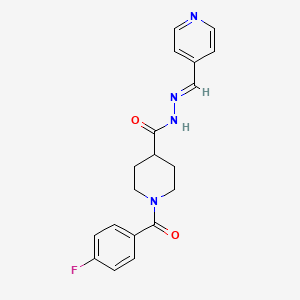

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
